molecular formula C15H10N4O3 B11713889 3-[(E)-[(4-nitrophenyl)methylidene]amino]-3,4-dihydroquinazolin-4-one

3-[(E)-[(4-nitrophenyl)methylidene]amino]-3,4-dihydroquinazolin-4-one

Cat. No.: B11713889
M. Wt: 294.26 g/mol
InChI Key: HWXLURARZOCPCA-RQZCQDPDSA-N
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Description

3-[(E)-[(4-nitrophenyl)methylidene]amino]-3,4-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-[(4-nitrophenyl)methylidene]amino]-3,4-dihydroquinazolin-4-one typically involves the condensation of 4-nitrobenzaldehyde with 3,4-dihydroquinazolin-4-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-[(4-nitrophenyl)methylidene]amino]-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyleneamino linkage can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(E)-[(4-nitrophenyl)methylidene]amino]-3,4-dihydroquinazolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(E)-[(4-nitrophenyl)methylidene]amino]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitrophenyl group and methyleneamino linkage play a crucial role in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(E)-[(4-nitrophenyl)methylidene]amino]-5,6,7,8-tetrahydroquinazolin-4-one
  • 3-[(E)-[(4-nitrophenyl)methylidene]amino]benzamide
  • (E)-[(3-nitrophenyl)methylidene]amino acetate

Uniqueness

3-[(E)-[(4-nitrophenyl)methylidene]amino]-3,4-dihydroquinazolin-4-one is unique due to its specific structural features, such as the quinazolinone core and the nitrophenyl group

Properties

Molecular Formula

C15H10N4O3

Molecular Weight

294.26 g/mol

IUPAC Name

3-[(E)-(4-nitrophenyl)methylideneamino]quinazolin-4-one

InChI

InChI=1S/C15H10N4O3/c20-15-13-3-1-2-4-14(13)16-10-18(15)17-9-11-5-7-12(8-6-11)19(21)22/h1-10H/b17-9+

InChI Key

HWXLURARZOCPCA-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)/N=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)N=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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